molecular formula C4H5N3O B031615 N-(1H-imidazol-2-yl)formamide CAS No. 229343-10-6

N-(1H-imidazol-2-yl)formamide

Cat. No.: B031615
CAS No.: 229343-10-6
M. Wt: 111.1 g/mol
InChI Key: SMXZQOMVCREYNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-1H-imidazol-2-yl- typically involves the cyclization of amido-nitriles. One common method is the reaction of nitriles with formamide under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the addition of the nitrile to the formamide, followed by cyclization and dehydration to form the imidazole ring.

Industrial Production Methods: Industrial production of imidazole derivatives, including Formamide, N-1H-imidazol-2-yl-, often employs multi-step processes that ensure high yield and purity. These processes may involve the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Formamide, N-1H-imidazol-2-yl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Formamide, N-1H-imidazol-2-yl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Formamide, N-1H-imidazol-2-yl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formamide group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: Formamide, N-1H-imidazol-2-yl- is unique due to the presence of both the imidazole ring and the formamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

229343-10-6

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)formamide

InChI

InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8)

InChI Key

SMXZQOMVCREYNY-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)NC=O

Canonical SMILES

C1=CN=C(N1)NC=O

Pictograms

Irritant

Synonyms

N-(1H-Imidazol-2-yl)acetamide

Origin of Product

United States

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